molecular formula C12H13ClO B099037 1-Phenylcyclopentane-1-carbonyl chloride CAS No. 17380-62-0

1-Phenylcyclopentane-1-carbonyl chloride

Cat. No. B099037
CAS RN: 17380-62-0
M. Wt: 208.68 g/mol
InChI Key: NOYKUYNVZHTPCI-UHFFFAOYSA-N
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Description

“1-Phenylcyclopentane-1-carbonyl chloride” is a chemical compound with the molecular formula C12H13ClO . It has a molecular weight of 208.68 g/mol . It is a chemical liquid used as an intermediate in the synthesis of various pharmaceuticals.


Molecular Structure Analysis

The InChI code for “1-Phenylcyclopentane-1-carbonyl chloride” is 1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 . The Canonical SMILES is C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl .


Physical And Chemical Properties Analysis

“1-Phenylcyclopentane-1-carbonyl chloride” is a liquid at room temperature . It has a molecular weight of 208.68 g/mol . The computed properties include a XLogP3-AA of 3.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 2, an Exact Mass of 208.0654927 g/mol, a Monoisotopic Mass of 208.0654927 g/mol, a Topological Polar Surface Area of 17.1 Ų, a Heavy Atom Count of 14, and a Complexity of 212 .

Scientific Research Applications

1. Catalysis in Conjugate Reduction

N-heterocyclic carbene copper chloride complexes have been leveraged to catalyze the conjugate reduction of α,β-unsaturated carbonyl compounds, showcasing the potential of 1-Phenylcyclopentane-1-carbonyl chloride in catalysis and organic synthesis (Jurkauskas, Sadighi, & Buchwald, 2003).

2. Structural and Conformational Studies

The molecule's structure and conformation have been extensively studied using gas-phase electron diffraction and theoretical calculations, highlighting its significance in understanding molecular dynamics and structural chemistry (Aarset & Hagen, 2005).

3. Synthesis of Diketones and Heterocyclic Compounds

1-Phenylcyclopentane-1-carbonyl chloride has been used in Pd(0)-catalyzed conjugate addition reactions to generate various 1,4-diketones and cyclopentenones, demonstrating its versatility in synthetic organic chemistry (Yuguchi, Tokuda, & Orito, 2004).

4. Spectroscopic and Quantum Computational Studies

Spectroscopic techniques and quantum computational methods have been employed to analyze 1-phenylcyclopentane carboxylic acid, a compound related to 1-Phenylcyclopentane-1-carbonyl chloride, providing insights into its electronic structure and reactivity (Raajaraman, Sheela, & Muthu, 2019).

5. Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between 1-phenylcyclopentane carboxylic acid and various protein targets, suggesting potential applications in drug design and bioactive molecule development (Raajaraman, Sheela, & Muthu, 2019).

Safety And Hazards

The safety information for “1-Phenylcyclopentane-1-carbonyl chloride” includes the GHS05 pictogram, the signal word “Danger”, and the hazard statement H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

1-phenylcyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYKUYNVZHTPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495313
Record name 1-Phenylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopentane-1-carbonyl chloride

CAS RN

17380-62-0
Record name 1-Phenylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17380-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The carboxylic acid chlorides used in the synthesis of the parent amides were all synthesized as described below. In a 1-liter 3-neck flask, 200 gm (1.05 mole) of 1-phenylcyclopentanecarboxylic acid (ACROS ORGANICS) was added drop-wise to stirring excess of thionyl chloride (Aldrich) under nitrogen. The resulting mixture was heated at reflux for two hrs. The reaction was further stirred at room temperature overnight. The resulting brown-red solution was concentrated at reduced pressure and heat on a rotary evaporator to remove excess thionyl chloride. The reaction yielded 216 gm of a lachrymator substance whose 1H-NMR and 13C-NMR spectra were ideal for the desired acid chloride.
[Compound]
Name
carboxylic acid chlorides
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reactant
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[Compound]
Name
amides
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reactant
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200 g
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reactant
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reactant
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
Reaction Step Four

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